1,5-Dibromonaphthalene
Overview
Description
1,5-Dibromonaphthalene is an organic compound with the molecular formula C10H6Br2. It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 5 positions of the naphthalene ring. This compound is known for its use in various chemical reactions and applications in scientific research.
Scientific Research Applications
1,5-Dibromonaphthalene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Future Directions
1,5-Dibromonaphthalene is an important intermediate for the synthesis of further functional groups . There is currently strong interest in using (4,4’-dipyridyl)naphthalenes for diverse applications in supramolecular chemistry . Therefore, future research may focus on exploring these applications further.
Mechanism of Action
Target of Action
1,5-Dibromonaphthalene is a chemical compound with the molecular formula C10H6Br2 . . This compound is primarily used as a building block in the synthesis of other complex molecules .
Mode of Action
It is known to be used in the synthesis of other compounds, where it can undergo reactions such as electrophilic substitution . .
Biochemical Pathways
As a building block in chemical synthesis, it is involved in the formation of other complex molecules . .
Result of Action
It is known that this compound can be used to synthesize 1,5-di(anthracen-2-yl)naphthalene (1,5-DAN), which has strong blue solid-state emission with high-efficiency charge transport ability .
Action Environment
It is recommended that this compound be stored at room temperature, preferably in a cool and dark place .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromonaphthalene can be synthesized through the bromination of naphthalene. The reaction involves the use of bromine as the brominating agent. The regioselectivity of the bromination can be influenced by the choice of catalyst and reaction conditions. For instance, using calcined montmorillonite KSF clay as a catalyst at room temperature can yield a mixture rich in this compound .
Industrial Production Methods
In industrial settings, the bromination of naphthalene is typically carried out using bromine in the presence of a solvent such as methylene chloride. The reaction is conducted at elevated temperatures to ensure complete bromination. The product is then purified through crystallization or other separation techniques to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium borohydride for reduction and various nucleophiles for substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can be used to oxidize this compound.
Major Products Formed
Substitution Reactions: Products include derivatives where bromine atoms are replaced with other functional groups.
Oxidation Reactions: Products include oxidized forms of naphthalene derivatives.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibromonaphthalene
- 1,8-Dibromonaphthalene
- 2,6-Dibromonaphthalene
Uniqueness
1,5-Dibromonaphthalene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to other dibromonaphthalene isomers, this compound exhibits distinct regioselectivity in its reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
1,5-dibromonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYAFTZIQWCKOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348522 | |
Record name | 1,5-dibromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7351-74-8 | |
Record name | 1,5-dibromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-Dibromonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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